1,4-Diacetoxybutane
Overview
Description
Synthesis Analysis
1,4-Diacetoxybutane can be synthesized through several methods. One approach involves the enzymatic preparation from 1,4-diacetoxy-cis-2,3-epoxybutane, yielding specific stereochemical configurations useful in pheromone synthesis and potentially in other applications (Brevet & Mori, 2010).
Molecular Structure Analysis
The molecular structure of d,l-1,2,3,4-diepoxybutane, a related compound, has been elucidated using electron diffraction data in the vapor phase, providing insights into its bond lengths and angles. Such structural data are crucial for understanding the reactivity and properties of 1,4-diacetoxybutane derivatives (Smith & Kohl, 1972).
Chemical Reactions and Properties
The reactivity of 1,4-diacetoxybutane involves interactions with nucleophiles and participation in cycloaddition reactions. Its chemical properties are explored through its roles in forming DNA-DNA and DNA-protein cross-links, demonstrating its utility in studying molecular interactions and biological effects (Park et al., 2005).
Scientific Research Applications
Catalysis and Green Chemistry : Sulfamic acid has been used as a cost-effective and green catalyst for the acetolysis reaction of tetrahydrofuran (THF) to produce 1,4-diacetoxybutane. This method is also applicable to the acetolysis of other cyclic ethers (Wang et al., 2004).
Biomass-Based Monomer Synthesis : 1,4-Diacetoxybutane (DAB) has been used in the selective synthesis of biomass-based 1,4-butanediol monomer, which is a key industrial chemical. The process involves alcoholysis of DAB, derived from furan, under mild conditions (Kunioka et al., 2014).
Acetolysis of Cyclic Ethers : An efficient method for the acetolysis of cyclic ethers catalyzed by heteropolyacid has been developed, with THF completely converted to 1,4-diacetoxybutane at 333 K (Izumi et al., 2003).
Pharmaceutical Applications : 1,4-Dimethanesulfonyloxybutane, a compound related to 1,4-diacetoxybutane, is used in the treatment of chronic granulocytic leukemia (Galton et al., 1958).
Industrial Chemical Synthesis : The compound has been involved in the process of producing diacetoxybutane diol via hydrogenation of diacetoxybutene, with high selectivity and conversion in a two-stage hydrogenation process (Kern & Warme, 1974).
Epoxy Compound Synthesis : 1,4-Diacetoxybutane has been studied in the context of epoxidation reactions, for instance in the epoxidation of 1,4-diallyloxybutane to 1-allyloxy-4-glycidyloxybutane (Kaczmarczyk et al., 2005).
Chemical Research in Toxicology : Studies involving DNA-protein cross-linking by 1,2,3,4-diepoxybutane, a related compound, provide insights into its genotoxic potential and the role of cross-links in its biological activity (Michaelson-Richie et al., 2010).
Solvothermal Synthesis : NanoYAG particles were synthesized using a solvothermal method where 1,4-diacetoxybutane was produced as part of the process (Ramanujam et al., 2016).
Safety And Hazards
In case of exposure, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of ingestion, rinse mouth with water and do not induce vomiting . If inhaled, move the victim into fresh air .
properties
IUPAC Name |
4-acetyloxybutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSWKGOQKREON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26248-69-1 | |
Record name | Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26248-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70879240 | |
Record name | 1,4-Butylene glycol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diacetoxybutane | |
CAS RN |
628-67-1 | |
Record name | Butylene glycol diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diacetoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diacetoxybutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Butanediol, 1,4-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butylene glycol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Butanediol diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-DIACETOXYBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4C8Q6BNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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